Ethyl2,5-difluoro-4-hydroxybenzoate
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Overview
Description
Ethyl 2,5-difluoro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two fluorine atoms at the 2nd and 5th positions, a hydroxyl group at the 4th position, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-difluoro-4-hydroxybenzoate typically involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,5-difluoro-4-hydroxybenzoic acid+ethanolacid catalystethyl 2,5-difluoro-4-hydroxybenzoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl 2,5-difluoro-4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The ester group allows for easy modification and conjugation with other molecules, facilitating its use in various applications.
Comparison with Similar Compounds
Ethyl 2,5-difluoro-4-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties.
Methyl 2,5-difluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,5-difluoro-4-hydroxybenzoic acid: The acid form of the compound, which has different reactivity and solubility properties.
The presence of fluorine atoms in ethyl 2,5-difluoro-4-hydroxybenzoate makes it unique compared to its non-fluorinated counterparts, providing enhanced stability and reactivity.
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
ethyl 2,5-difluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4,12H,2H2,1H3 |
InChI Key |
BBFIQZNKCBMIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)O)F |
Origin of Product |
United States |
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